molecular formula C8H7ClN2O B14742290 Benzenediazonium, 4-acetyl-, chloride CAS No. 3283-79-2

Benzenediazonium, 4-acetyl-, chloride

Cat. No.: B14742290
CAS No.: 3283-79-2
M. Wt: 182.61 g/mol
InChI Key: DZDHIFDNHFBCLG-UHFFFAOYSA-M
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Description

Foundational Concepts of Diazonium Chemistry

Diazonium salts are a class of organic compounds characterized by the general formula R-N₂⁺X⁻, where 'R' represents an aryl group and 'X⁻' is an anion, such as a halide. rdd.edu.iquobaghdad.edu.iqchemicalbook.com The defining feature of these compounds is the diazonium group (-N₂⁺), in which two nitrogen atoms are linked with a triple bond. scienceinfo.com The nomenclature for these salts involves adding the suffix "-diazonium" to the name of the parent aromatic compound, followed by the name of the anion; for instance, C₆H₅N₂⁺Cl⁻ is named benzenediazonium (B1195382) chloride. rdd.edu.iquobaghdad.edu.iq

The standard method for preparing aryl diazonium salts is known as diazotization. scirp.org This process involves the reaction of a primary aromatic amine with nitrous acid (HNO₂). uobaghdad.edu.iq Because nitrous acid is unstable, it is typically generated in situ by mixing sodium nitrite (B80452) (NaNO₂) with a strong mineral acid like hydrochloric acid at low temperatures, generally between 0 and 5°C. scienceinfo.comyoutube.com

Physically, aryl diazonium salts are typically colorless, crystalline solids that are readily soluble in water. rdd.edu.iqscienceinfo.com A critical characteristic is their instability; many diazonium salts are explosive when isolated in a dry state and are therefore almost always prepared and used immediately in solution. scienceinfo.com Their chemical reactivity is dominated by the excellent leaving ability of the diazo group as dinitrogen gas (N₂). Reactions of diazonium salts are broadly categorized into two types: those that involve the replacement of the nitrogen group with another atom or group (e.g., halides, hydroxyl), and reactions that retain the diazo group, most notably azo coupling reactions. rdd.edu.iqscienceinfo.com

Evolution of Research on Substituted Benzenediazonium Salts

The field of diazonium chemistry began in 1858 with the first report of these compounds by Peter Griess, who went on to discover many of their fundamental reactions. scirp.orgmdpi.com The synthetic potential of these new compounds expanded significantly with the development of key transformations, such as the Sandmeyer reaction, discovered in 1884. mdpi.com This reaction allows for the synthetically useful replacement of the diazonium group with halides (Cl⁻, Br⁻) or the cyanide group (CN⁻) using copper(I) salts as catalysts. rdd.edu.iq

Subsequent research has extensively explored how various substituents on the benzene (B151609) ring influence the properties and reactivity of the diazonium salt. The diazonium group itself is strongly electron-withdrawing, a property that significantly increases the acidity of substituents on the aromatic ring. scirp.org For example, the phenolic proton of 4-hydroxybenzenediazonium (B98636) is about a million times more acidic than that of phenol (B47542) itself. scirp.org The nature of the substituent—whether it is electron-donating or electron-withdrawing—affects the stability of the salt and its reactivity in both substitution and coupling reactions. scirp.orgyoutube.com This interplay between the diazonium group and other ring substituents has been a rich area of study, allowing chemists to fine-tune the molecule's behavior for specific synthetic outcomes.

Contemporary Significance of Aryldiazonium Compounds in Chemical Science

In modern chemical science, aryl diazonium salts are regarded as highly versatile and indispensable synthetic intermediates. researchgate.netchemicalbook.com They serve as crucial precursors for introducing a wide array of functional groups onto an aromatic ring, many of which are difficult to install through direct substitution methods. chemicalbook.com Beyond their classic uses, contemporary research has unlocked new reaction pathways. Significant progress has been made in transformations that proceed through radical intermediates, which can be generated from diazonium salts via thermal, photochemical, or electrochemical methods. chemicalbook.com

Furthermore, the utility of aryldiazonium salts has been greatly expanded through their use in transition metal-catalyzed cross-coupling reactions, providing powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netchemicalbook.com Their oldest and most commercially significant application—the synthesis of azo dyes—remains a cornerstone of the pigment and dye industries. uobaghdad.edu.iqchemicalbook.com This is achieved through azo coupling reactions, where the diazonium salt acts as an electrophile and attacks an electron-rich aromatic compound like a phenol or an aniline (B41778). scienceinfo.com In recent years, the applications of aryldiazonium chemistry have diversified into materials science for the chemical modification and functionalization of surfaces, such as carbon nanotubes and plasmonic nanoparticles, and for the development of biosensors and technologies for electrochemical energy storage. researchgate.netnih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

3283-79-2

Molecular Formula

C8H7ClN2O

Molecular Weight

182.61 g/mol

IUPAC Name

4-acetylbenzenediazonium;chloride

InChI

InChI=1S/C8H7N2O.ClH/c1-6(11)7-2-4-8(10-9)5-3-7;/h2-5H,1H3;1H/q+1;/p-1

InChI Key

DZDHIFDNHFBCLG-UHFFFAOYSA-M

Canonical SMILES

CC(=O)C1=CC=C(C=C1)[N+]#N.[Cl-]

Origin of Product

United States

Synthetic Methodologies for 4 Acetylbenzenediazonium Chloride

Classical Diazotization Protocols

Classical diazotization remains a widely practiced and fundamental method for the preparation of 4-acetylbenzenediazonium chloride. This method involves the reaction of a primary aromatic amine, in this case, 4-aminoacetophenone, with a nitrosating agent in an acidic medium to form the corresponding diazonium salt. rsc.orgrsc.orgnih.govresearchgate.net

Optimization of Reaction Conditions (Temperature, Acidity)

The stability of the resulting 4-acetylbenzenediazonium chloride is critically dependent on the reaction temperature. Diazotization reactions are typically conducted at low temperatures, generally between 0 and 5 °C, to prevent the decomposition of the thermally labile diazonium salt. nih.govlibretexts.org Maintaining this low temperature is crucial for maximizing the yield and purity of the product. researchgate.net

The acidity of the reaction medium is another paramount factor. A strong acid, such as hydrochloric acid or sulfuric acid, is essential to protonate the nitrosating agent, typically sodium nitrite (B80452), to generate the active nitrosating species, nitrous acid (HNO₂). ncert.nic.inrdd.edu.iq The acid also serves to prevent the coupling of the newly formed diazonium salt with the unreacted parent amine. The concentration and type of acid can influence the reaction rate and the stability of the final product. researchgate.net For instance, the use of hydrochloric acid provides the chloride counter-ion for the diazonium salt.

Precursor Amines and Nitrosating Agent Selection

The primary precursor for the synthesis of 4-acetylbenzenediazonium chloride is 4-aminoacetophenone. rsc.orgacs.orgchemicalbook.com This aromatic amine possesses a primary amino group that is susceptible to diazotization.

The most common nitrosating agent employed in classical diazotization is sodium nitrite (NaNO₂). rsc.orgresearchgate.net In the presence of a strong acid, sodium nitrite is converted into nitrous acid, which is the reactive species that reacts with the primary amine. ncert.nic.in Other nitrosating agents can include nitrosyl halides and nitrogen oxides. researchgate.net The choice of nitrosating agent can be influenced by the specific reaction conditions and the desired purity of the diazonium salt.

A typical laboratory-scale synthesis would involve dissolving 4-aminoacetophenone in an aqueous solution of a strong acid, cooling the mixture in an ice bath, and then slowly adding a solution of sodium nitrite while maintaining a low temperature. nih.gov

Innovative Synthetic Pathways

In addition to the classical methods, research into novel synthetic routes for aryl diazonium salts is ongoing. These innovative pathways aim to provide milder reaction conditions, improved yields, and greater functional group tolerance.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has emerged as a powerful tool in organic synthesis, and its application to diazotization and subsequent reactions of diazonium salts is an area of active research. acs.org While specific examples for the direct transition metal-catalyzed synthesis of 4-acetylbenzenediazonium chloride are not extensively documented, the broader field of transition metal-catalyzed reactions involving aryl diazonium salts suggests potential avenues. For instance, palladium- and copper-catalyzed cross-coupling reactions utilize aryl diazonium salts as versatile coupling partners. mdpi.com These reactions demonstrate the ability of transition metals to facilitate the transformation of the diazonium group.

Future research may explore the in-situ generation of 4-acetylbenzenediazonium chloride followed by a transition metal-catalyzed cross-coupling reaction in a one-pot process, which would offer significant advantages in terms of process efficiency.

Lewis Acid-Assisted Diazotization (e.g., Zinc Chloride)

The use of Lewis acids as catalysts in organic reactions is well-established. nih.gov In the context of diazotization, a Lewis acid could potentially enhance the electrophilicity of the nitrosating agent, thereby facilitating the reaction with the amine. While the direct use of zinc chloride as a Lewis acid catalyst for the diazotization of 4-aminoacetophenone is not a commonly reported method, the general principles of Lewis acid catalysis suggest it as a plausible area for investigation. Lewis acids are known to catalyze reactions involving diazo compounds, indicating their potential utility in related transformations. nih.gov The influence of the acidic medium on the yield and stability of diazonium salts is a known factor, and the introduction of a Lewis acid could offer a means to modulate these properties. researchgate.net

Electrosynthetic Approaches for Diazonium Salts

Electrosynthesis offers a green and efficient alternative to traditional chemical methods for the synthesis of organic compounds. The electrochemical synthesis of aryl diazonium salts has been explored as a viable method. rsc.orgrsc.org This approach typically involves the anodic oxidation of the corresponding aniline (B41778) in the presence of a nitrite source.

Recent studies have demonstrated the feasibility of electrochemical methods for the α-arylation of ketones using aryl diazonium salts. rsc.org Furthermore, one-pot electrochemical syntheses from anilines have been developed, showcasing the potential for streamlined and environmentally friendly processes. rsc.org The electrochemical reduction of aryl diazonium salts is also a well-studied process, often utilized for surface modification of electrodes. rsc.orgresearchgate.net This body of research indicates that electrosynthesis could be a promising and sustainable route for the preparation of 4-acetylbenzenediazonium chloride.

Considerations for Scalable Production and Purity

The transition from laboratory-scale synthesis to the scalable production of 4-acetylbenzenediazonium chloride introduces several critical considerations centered on process safety, efficiency, and product purity. The inherent reactivity and potential instability of diazonium salts necessitate robust process control and optimization.

Process Optimization for Scale-Up

The diazotization of 4-aminoacetophenone is a highly exothermic reaction, and effective temperature management is paramount for safe and efficient large-scale production. youtube.com Localized temperature increases can lead to the decomposition of the diazonium salt and the formation of hazardous byproducts. Therefore, scalable production systems often employ advanced cooling systems and reactors with high surface-area-to-volume ratios, such as continuous stirred-tank reactors (CSTRs) or flow chemistry setups. nih.gov

In a batch process, the rate of addition of the sodium nitrite solution is a critical parameter. Slow, controlled addition ensures that the heat generated can be effectively dissipated, maintaining the reaction temperature within the optimal range of 0-5°C. jbiochemtech.com For industrial-scale production, automating the addition process using feedback control loops linked to temperature probes can significantly improve consistency and safety. nih.gov

The stoichiometry of the reactants also plays a crucial role. While laboratory procedures may use a slight excess of sodium nitrite to ensure complete conversion of the primary amine, on a large scale, this can lead to challenges in purification and the presence of residual nitrites in the final product. Process optimization studies are often conducted to determine the ideal molar ratios that maximize yield while minimizing impurities.

Purification Strategies

The purity of 4-acetylbenzenediazonium chloride is critical for its subsequent use in coupling reactions to form azo dyes or other chemical intermediates. chemicalbook.com Common impurities include unreacted 4-aminoacetophenone, sodium nitrite, and byproducts from the decomposition of the diazonium salt.

Purification of the product often relies on precipitation and filtration. Because diazonium salts are typically used in solution directly after synthesis, scalable processes focus on ensuring high conversion and minimizing byproducts to simplify downstream processing. However, if an isolated solid is required, purification can be achieved by carefully controlling the precipitation conditions. Techniques analogous to those used for other aromatic chlorides, such as controlled addition to an anti-solvent or adjusting pH to minimize hydrolysis, can be employed. google.com The resulting solid is then typically washed with cold water or other appropriate solvents to remove water-soluble impurities. nih.gov

The physical form of the precipitated product, such as crystal size, affects the efficiency of filtration and washing. google.com Process parameters can be adjusted to promote the growth of larger, more easily filterable crystals, which reduces the amount of residual moisture and impurities in the filter cake. google.com

Continuous Manufacturing

Modern approaches to chemical manufacturing are increasingly moving towards continuous flow processes, which offer significant advantages for reactions involving hazardous or unstable intermediates like diazonium salts. nih.gov A continuous system can offer superior heat transfer, precise control over reaction time, and enhanced safety by minimizing the volume of reactive material present at any given moment. This approach can lead to significant improvements in process consistency, reliability, and space-time yield compared to traditional batch methods. nih.gov

Below are interactive tables summarizing key considerations for the scalable production of 4-acetylbenzenediazonium chloride.

Table 1: Impact of Process Parameters on Yield and Purity

ParameterRangeEffect on YieldEffect on PurityNotes
Temperature 0-5°COptimalHighMinimizes decomposition of the diazonium salt.
> 10°CDecreasesDecreasesIncreased formation of phenolic byproducts.
NaNO₂ Addition Rate Slow / ControlledHighHighAllows for effective heat dissipation, preventing side reactions.
RapidDecreasesDecreasesRisk of localized overheating and runaway reaction.
Molar Ratio (NaNO₂:Amine) 1.0 - 1.1IncreasesStableSlight excess ensures complete conversion of the amine.
> 1.2StableDecreasesResidual nitrite can complicate purification and downstream reactions.
Acid Concentration (HCl) 2.5-3.0 eq.OptimalHighEnsures solubility of the amine and provides the necessary acidic medium.

Table 2: Comparison of Batch vs. Continuous Flow Production

FeatureBatch ProductionContinuous Flow Production
Safety Higher risk due to large volumes of reagents and unstable intermediates.Inherently safer due to small reaction volumes (holdup).
Heat Transfer Less efficient, potential for localized hot spots.Highly efficient, superior temperature control.
Process Control Manual or semi-automated, potential for variability.Fully automated, high consistency and reproducibility. nih.gov
Scalability Challenging; requires larger reactors and significant process redesign.Simpler; achieved by extending operation time ("scaling out").
Product Quality Potential for batch-to-batch variation.Consistent product quality and purity profile.
Footprint Large, requires significant manufacturing space.Compact, smaller physical footprint.

Mechanistic Investigations of 4 Acetylbenzenediazonium Chloride Reactions

Electrophilic Aromatic Substitution Reactions

In certain reactions, the 4-acetylbenzenediazonium cation acts as an electrophile, attacking other electron-rich aromatic systems. The electron-withdrawing acetyl group enhances the positive charge on the diazonium group, increasing its electrophilicity compared to unsubstituted benzenediazonium (B1195382) chloride.

Azo Coupling Mechanisms with Electron-Rich Substrates

Azo coupling is a quintessential electrophilic aromatic substitution reaction where the diazonium salt serves as the electrophile. wikipedia.org This reaction is fundamental to the synthesis of azo dyes, which are brightly colored compounds due to their extended conjugated systems. csbsju.edu The reaction proceeds by coupling the diazonium salt with an activated aromatic ring, such as a phenol (B47542) or an aniline (B41778) derivative. organic-chemistry.org

The mechanism involves the following steps:

Electrophilic Attack: The terminal nitrogen of the 4-acetylbenzenediazonium cation attacks the electron-rich aromatic ring of the coupling partner (e.g., phenol). The attack typically occurs at the para position unless it is blocked, in which case ortho substitution is observed. wikipedia.org The electron-donating group (e.g., -OH on phenol) activates the ring and directs the substitution.

Formation of the Sigma Complex: The attack disrupts the aromaticity of the coupling partner, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Deprotonation: A base (often the solvent or another species in the reaction mixture) removes a proton from the carbon atom where the diazonium group attached, restoring the aromaticity of the ring and yielding the final azo compound. csbsju.edu

The presence of the 4-acetyl group makes the diazonium ion a stronger electrophile, which can lead to higher reaction rates. rsc.org The reaction's pH is a critical factor; it must be mildly acidic or neutral to ensure a sufficient concentration of the diazonium ion without deprotonating the coupling partner excessively. organic-chemistry.org

Meerwein Arylation: Concerted and Stepwise Mechanisms

The Meerwein arylation is the copper-catalyzed addition of an aryldiazonium salt to an electron-deficient alkene. wikipedia.org This reaction results in the formation of a new carbon-carbon bond. The mechanism is believed to proceed via a radical pathway, though the exact sequence of events can be debated as either concerted or stepwise. diva-portal.orgpsiberg.com

A generally accepted radical mechanism unfolds as follows:

Initiation: Copper(I) salt reduces the 4-acetylbenzenediazonium chloride, initiating a single-electron transfer. This generates a 4-acetylphenyl radical, nitrogen gas, and a copper(II) species. wikipedia.org

Addition: The newly formed aryl radical adds to the double bond of the electron-poor alkene. This creates a new radical intermediate.

Termination (Stepwise vs. Concerted): The pathway to the final product from this radical intermediate can be viewed through two lenses:

Stepwise Mechanism: The benzylic radical intermediate is oxidized by the copper(II) species to form a carbocation, which then reacts with the chloride ion. Alternatively, the radical can directly abstract a chlorine atom from the copper(II) chloride complex, regenerating the Cu(I) catalyst and forming an chloro-arylated addition product.

Concerted Mechanism: It has been proposed that the radical adduct and the copper(II) species might form a transient organocopper intermediate which undergoes a rapid reductive elimination to yield the final product. wikipedia.org

Often, the initial addition product undergoes a subsequent elimination of HCl to form an arylated vinyl compound. wikipedia.org

Nucleophilic Displacement Pathways of the Diazonium Group

The diazonium group is an excellent leaving group, readily displaced by a variety of nucleophiles with the evolution of stable dinitrogen (N₂) gas. These reactions are crucial for introducing a wide range of functional groups onto an aromatic ring that are often difficult to install via direct electrophilic substitution.

Sandmeyer Reactions and Copper-Catalyzed Transformations

The Sandmeyer reaction is a cornerstone of diazonium chemistry, enabling the substitution of the diazonium group with halides (-Cl, -Br) or pseudohalides (-CN). wikipedia.orggeeksforgeeks.org The reaction is catalyzed by the corresponding copper(I) salt (CuCl, CuBr, or CuCN). byjus.com It proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism. wikipedia.orglscollege.ac.in

The mechanistic steps are:

Single-Electron Transfer (SET): A single electron is transferred from the copper(I) catalyst to the 4-acetylbenzenediazonium ion. byjus.com This is often the rate-determining step. rsc.org

Radical Formation: The diazonium ion fragments, releasing nitrogen gas and forming a 4-acetylphenyl radical. The copper(I) is oxidized to copper(II).

Product Formation: The aryl radical reacts with the copper(II) halide (or cyanide) complex. This can occur via direct atom transfer from the copper(II) species to the radical, forming the final product (e.g., 4-chloroacetophenone) and regenerating the copper(I) catalyst. wikipedia.org

Research has shown that electron-withdrawing groups, such as the acetyl group, increase the reactivity of the diazonium salt in the Sandmeyer reaction, often leading to better yields compared to salts with electron-donating groups. rsc.orgrsc.orgnih.gov

Table 1: Effect of Substituents on Sandmeyer Reaction Yields (Illustrative)
Substituent (para to -N₂⁺)Electronic EffectTypical Yield (%)
-OCH₃Electron-Donating60-70%
-CH₃Electron-Donating70-80%
-HNeutral75-85%
-ClElectron-Withdrawing80-90%
-COCH₃Electron-Withdrawing85-95%
-NO₂Strongly Electron-Withdrawing90-98%

Hydrolytic Cleavage and Phenol Formation

When an aqueous solution of 4-acetylbenzenediazonium chloride is warmed, the diazonium group is replaced by a hydroxyl group, yielding 4-hydroxyacetophenone (a phenol). nptel.ac.in This hydrolysis reaction typically follows an Sₙ1-type mechanism.

The process involves:

Dediazoniation: The C-N bond cleaves heterolytically, releasing nitrogen gas. This is the rate-determining step and results in the formation of a highly reactive and unstable 4-acetylphenyl cation.

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, rapidly attacks the aryl cation.

Deprotonation: The resulting oxonium ion is deprotonated by another water molecule or a weak base in the solution to form the final phenol product.

While often described as an Sₙ1 process, the existence of a free aryl cation in solution is debated, and some studies suggest a borderline Sₙ1/Sₙ2 pathway where the solvent participates in the displacement of the nitrogen. researchgate.net The electron-withdrawing acetyl group would destabilize the aryl cation intermediate, potentially requiring more forcing conditions for the reaction to proceed compared to diazonium salts with electron-donating groups.

Reductive Dediazoniation Mechanisms

Reductive dediazoniation is the process of replacing the diazonium group with a hydrogen atom. A common and effective reagent for this transformation is hypophosphorous acid (H₃PO₂). chemistrysteps.com This reaction is particularly useful for removing an amino group after it has been used as a directing group in synthesis. The mechanism is generally accepted to be a free-radical chain reaction. libretexts.org

A plausible mechanism involves:

Initiation: The reaction is initiated, possibly by a trace amount of a reducing agent like Cu⁺, which reduces the diazonium salt to a 4-acetylphenyl radical.

Propagation:

The 4-acetylphenyl radical abstracts a hydrogen atom from hypophosphorous acid, forming the reduced product (acetophenone) and a phosphorus-centered radical.

This phosphorus radical then reduces another molecule of 4-acetylbenzenediazonium chloride, regenerating the 4-acetylphenyl radical and continuing the chain.

Termination: The chain reaction is terminated by the combination of any two radical species.

This radical mechanism explains why the reaction is often efficient and avoids the formation of phenolic byproducts that can occur under other reducing conditions. libretexts.orgmasterorganicchemistry.com

Radical Reaction Dynamics

The chemistry of 4-acetylbenzenediazonium chloride is often dominated by radical intermediates. The cleavage of the C-N bond in the diazonium ion can proceed through a homolytic pathway, leading to the formation of an aryl radical and dinitrogen. This process is central to many of the synthetic applications of this compound.

The 4-acetylphenyl radical is a key intermediate formed upon the homolytic cleavage of the carbon-nitrogen bond in the 4-acetylbenzenediazonium cation. This process, known as dediazoniation, releases a molecule of nitrogen gas (N₂), which is a thermodynamically favorable process and a strong driving force for the reaction. The general equation for this radical formation is:

[Ar-N₂]⁺ → Ar• + N₂

Once formed, the 4-acetylphenyl radical is a highly reactive species with a variety of potential fates. Its reactivity is governed by the presence of the electron-withdrawing acetyl group, which can influence the radical's stability and reaction preferences. The primary reactions of the 4-acetylphenyl radical include:

Hydrogen Abstraction: The radical can abstract a hydrogen atom from a suitable donor molecule (solvent or other reagents) to form acetophenone. This is a common pathway in many reactions involving aryl radicals.

Addition to π-Systems: The 4-acetylphenyl radical can add to double or triple bonds, as well as aromatic rings. This reactivity is the basis for several carbon-carbon bond-forming reactions.

Halogen Abstraction: In the presence of a halogen source, the radical can abstract a halogen atom to form 4-chloroacetophenone.

The relative rates of these competing reactions are dependent on the specific reaction conditions. A summary of these potential reactions is presented in the table below.

Reaction TypeReactantProduct
Hydrogen AbstractionH-donor (e.g., solvent)Acetophenone
AdditionAlkene/Alkyne/AreneArylated product
Halogen AbstractionHalogen source (e.g., CCl₄)4-Haloacetophenone

The formation of the 4-acetylphenyl radical is often initiated by a single-electron transfer (SET) from a suitable donor to the 4-acetylbenzenediazonium cation. researchgate.net This reduction can be achieved through various means, including the use of metal catalysts (such as copper(I) salts in the Sandmeyer reaction), photochemical methods, or electrochemically. libretexts.orgchemistrysteps.com

The SET process results in the formation of a transient 4-acetylbenzenediazenyl radical:

[Ar-N₂]⁺ + e⁻ → Ar-N₂•

This diazenyl radical is highly unstable and rapidly loses dinitrogen to generate the 4-acetylphenyl radical:

Ar-N₂• → Ar• + N₂

The competition between heterolytic and homolytic cleavage is a key aspect of diazonium salt chemistry. pressbooks.pubchemistrysteps.combyjus.com Heterolytic cleavage would lead to the formation of a highly unstable aryl cation, whereas homolytic cleavage, often facilitated by an initial electron transfer, leads to the more accessible aryl radical intermediate. maricopa.eduwikipedia.org In many synthetic applications, conditions are chosen to favor the homolytic pathway.

Intramolecular Rearrangements and Alternative Pathways

While intermolecular radical reactions are a major pathway for 4-acetylbenzenediazonium chloride, the possibility of intramolecular reactions also exists, particularly if a suitable reaction partner is present within the same molecule. One notable example of an intramolecular reaction involving an arenediazonium salt is the Pschorr cyclization. wikipedia.org

The Pschorr cyclization is an intramolecular aromatic substitution reaction where an aryl radical, generated from a diazonium salt, attacks another aromatic ring within the same molecule to form a new cyclic system. researchgate.net For a derivative of 4-acetylbenzenediazonium chloride to undergo a Pschorr-type reaction, it would need to possess a tethered aromatic ring at an appropriate position.

For instance, if the acetyl group were part of a larger substituent containing another aromatic ring, an intramolecular cyclization could be envisioned. The general mechanism of the Pschorr cyclization involves:

Diazotization of an aromatic amine.

Generation of the aryl radical via reduction of the diazonium salt (often copper-catalyzed).

Intramolecular attack of the aryl radical onto the tethered aromatic ring.

Rearomatization to yield the cyclized product.

Although no specific examples of Pschorr cyclization involving 4-acetylbenzenediazonium chloride itself are prominently documented, this pathway remains a plausible alternative for suitably substituted derivatives. The yield and success of such a reaction would be highly dependent on the length and flexibility of the tether connecting the two aromatic rings.

Applications in Advanced Organic Synthesis and Methodology Development

Synthesis of Azo Dyes and Pigments

The most prominent application of 4-acetylbenzenediazonium chloride is in the synthesis of azo dyes. The diazonium group serves as a potent electrophile that readily reacts with electron-rich coupling components, such as phenols and anilines, in a process known as azo coupling. This reaction forms the characteristic azo linkage (-N=N-), which is a fundamental chromophore in this class of dyes.

The design of chromophores utilizing 4-acetylbenzenediazonium chloride is guided by the principles of color chemistry. The acetyl group, being an electron-withdrawing group, plays a crucial role in modulating the electronic properties of the resulting azo dye. Key design principles include:

Push-Pull System: The acetyl group acts as an electron acceptor (the "pull" component). By pairing it with a coupling component that contains a strong electron-donating group (the "push" component), a push-pull electronic system is established within the azo molecule. This intramolecular charge transfer is fundamental to the generation of color.

Modulation of the Coupling Component: The choice of the coupling partner is critical in determining the final color and properties of the dye. Varying the electron-donating strength and the steric environment of the coupling component allows for fine-tuning of the absorption maximum (λmax) of the dye.

Extension of Conjugation: Incorporating extended aromatic systems, such as naphthols, as coupling components leads to a more delocalized π-electron system. This extended conjugation generally results in a bathochromic shift (a shift to longer wavelengths), leading to deeper colors.

The relationship between the structure of azo compounds derived from 4-acetylbenzenediazonium chloride and their color is a direct consequence of their electronic structure. The color observed is the complementary color of the light absorbed by the molecule.

The following table illustrates the hypothetical effect of different coupling components on the color of the resulting azo dye, based on general principles of color chemistry.

Coupling ComponentElectron-Donating Group(s)Expected ColorRationale
Phenol (B47542)-OHYellow to OrangeSimple push-pull system.
Aniline (B41778)-NH₂Orange to Red-NH₂ is a stronger electron donor than -OH, leading to a more significant charge transfer and a bathochromic shift.
N,N-Dimethylaniline-N(CH₃)₂Red to Deep RedThe dialkylamino group is a very strong electron donor, further enhancing the push-pull character and shifting the absorption to longer wavelengths.
2-Naphthol-OH on a naphthalene (B1677914) ringOrange-Red to RedThe extended conjugation of the naphthalene system results in a bathochromic shift compared to phenol.

These relationships are governed by the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the dye molecule. Electron-donating groups on the coupling component raise the energy of the HOMO, while the electron-withdrawing acetyl group on the diazonium component lowers the energy of the LUMO. The combination of these effects reduces the HOMO-LUMO gap, causing absorption of light at longer wavelengths and resulting in more intense colors.

Heterocyclic Compound Construction

Beyond dye synthesis, the reactivity of the diazonium group in 4-acetylbenzenediazonium chloride is harnessed for the construction of nitrogen-containing heterocyclic compounds. These reactions often provide efficient routes to complex molecular scaffolds.

Annulation reactions involving 4-acetylbenzenediazonium chloride can lead to the formation of various fused ring systems. A notable example is its potential use in the Japp-Klingemann reaction to synthesize substituted indoles or other N-heterocycles. organicreactions.orgwikipedia.org In this reaction, the diazonium salt reacts with an active methylene (B1212753) compound, such as a β-keto ester or a β-diketone. The initial azo coupling product can then undergo cyclization, often with the elimination of a group, to form the heterocyclic ring. The 4-acetylphenyl group would be incorporated into the final heterocyclic structure.

Another potential application is in the synthesis of cinnolines and pyridazinones . The reaction of aryldiazonium salts with appropriate substrates containing activated double or triple bonds can lead to cyclization and the formation of these six-membered nitrogen-containing heterocycles. nih.gov

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product. chemicaljournal.in Diazonium salts, including 4-acetylbenzenediazonium chloride, can serve as key components in such reactions. For instance, they can act as precursors for the in situ generation of aryl radicals or cations that can then participate in cascade reactions with other substrates to build complex heterocyclic frameworks. While specific examples solely focused on 4-acetylbenzenediazonium chloride are not extensively documented in readily available literature, the general reactivity of aryldiazonium salts suggests its potential in MCRs for the synthesis of diverse heterocyclic libraries.

Functionalization and Derivatization Strategies

The presence of the acetyl group in 4-acetylbenzenediazonium chloride offers additional opportunities for synthetic transformations, allowing for the functionalization and derivatization of the resulting products.

The acetyl group can undergo a variety of chemical reactions, both before and after the diazonium group has been transformed. For example:

Reduction: The ketone of the acetyl group can be reduced to a secondary alcohol, providing a site for further functionalization, such as esterification or etherification.

Oxidation: The acetyl group can be oxidized, for instance, through the haloform reaction if the methyl group is targeted, to yield a carboxylic acid. This introduces a new functional group that can be used for amide or ester formation.

Condensation Reactions: The methyl group of the acetyl moiety is weakly acidic and can potentially participate in aldol-type condensation reactions with aldehydes to form α,β-unsaturated ketones, thereby extending the conjugated system of the molecule.

Derivatization to other Functional Groups: The acetyl group can be a precursor for the synthesis of other functional groups. For example, it can be converted into an oxime, a hydrazone, or other carbonyl derivatives, each offering unique reactivity for subsequent synthetic steps.

Role in Materials Science and Functional Material Design

Surface Functionalization and Grafting

The covalent attachment of functional groups to material surfaces is a cornerstone of modern materials science, enabling the tuning of properties such as wettability, chemical reactivity, and biocompatibility. Diazonium chemistry offers a robust and versatile method for achieving this.

Covalent Attachment to Carbon Nanomaterials (e.g., CNTs, Graphene)

The functionalization of carbon nanotubes (CNTs) and graphene with aryl diazonium salts is a well-established method for altering their electronic properties and improving their dispersibility in various solvents and polymer matrices. The process typically involves the transfer of an electron from the carbon nanomaterial to the diazonium salt, leading to the formation of an aryl radical that covalently bonds to the carbon lattice. This changes the hybridization of the carbon atom from sp² to sp³, introducing a defect site.

While specific studies on "Benzenediazonium, 4-acetyl-, chloride" are scarce, research on other 4-substituted benzenediazonium (B1195382) salts provides a framework for understanding its potential. The acetyl group would impart a specific chemical reactivity to the surface of the CNTs or graphene. This could be leveraged for post-functionalization reactions, such as the attachment of biomolecules or the initiation of surface-initiated polymerization.

Table 1: Comparison of Functional Groups in Diazonium-Based Functionalization of Carbon Nanomaterials

Functional GroupPotential Application of Modified Nanomaterial
-NO₂ (Nitro)Can be reduced to an amino group for further coupling reactions.
-COOH (Carboxy)Improves water dispersibility and allows for amide or ester coupling.
-NH₂ (Amino)Provides a nucleophilic site for various coupling chemistries.
-COCH₃ (Acetyl) Offers a ketone handle for reactions like hydrazone or oxime formation.

Modification of Polymeric Substrates via Electrochemical Coupling

Electrochemical methods provide precise control over the grafting of aryl films onto conductive and semiconductive polymer substrates. By applying a potential, the reduction of the diazonium salt can be initiated at the electrode-polymer interface, leading to the formation of a covalently bound organic layer. The thickness and morphology of this layer can be controlled by parameters such as the applied potential, reaction time, and concentration of the diazonium salt.

The modification of polymeric substrates with "this compound" would introduce acetylphenyl groups onto the surface. These groups could alter the surface energy of the polymer, affecting its wettability and adhesion properties. Furthermore, the ketone functionality could be used to immobilize enzymes or other bioactive molecules, creating functional surfaces for biosensors or biomedical devices.

Fabrication of Responsive Materials

Responsive or "smart" materials that can change their properties in response to external stimuli are of great interest for a variety of applications. The incorporation of specific functional groups is key to designing such materials.

Photoresponsive Systems and Light-Triggered Release

Photoresponsive materials can be designed by incorporating molecules that undergo a chemical or physical change upon exposure to light. While there is no direct evidence of "this compound" being used in photoresponsive systems, the acetylphenyl moiety itself can be a precursor to photochemically active groups. For instance, the ketone group could potentially be modified to include a photolabile protecting group, allowing for light-triggered release of a tethered molecule. However, this remains a hypothetical application without specific research to support it.

Development of Conductive Composites

Conductive polymer composites are typically fabricated by incorporating conductive fillers, such as carbon nanotubes or graphene, into a polymer matrix. The performance of these composites is highly dependent on the dispersion of the filler and the interfacial interactions between the filler and the polymer.

Advanced Patterning and Lithography

The ability to create well-defined patterns on surfaces is crucial for the fabrication of microelectronic devices, sensors, and other advanced technologies. Diazonium chemistry has been explored for surface patterning due to its ability to form robust, covalently bound layers.

By using techniques such as soft lithography or electrochemical patterning, it is possible to selectively graft aryl groups onto a surface in a spatially controlled manner. The use of "this compound" in such a process would result in a patterned surface with reactive ketone functionalities. These patterned ketone groups could then be used as anchor points for the site-specific immobilization of other molecules, creating complex and functional surface architectures.

Utilization in Nanoimprinted Polymer Structures

This compound plays a crucial role in the surface functionalization of substrates, a critical step in the fabrication of nanoimprinted polymer structures. The process leverages the reactive nature of the diazonium group to covalently bond 4-acetylphenyl groups onto a variety of surfaces, including silicon wafers and polymer films. This surface modification is fundamental for subsequent nanoimprinting processes, where a mold with nanoscale features is pressed into a polymer film to create a patterned surface.

The grafted 4-acetylphenyl layer serves multiple purposes in this context. Firstly, it can act as an adhesion promoter, enhancing the interaction between the polymer film and the underlying substrate. This is vital for the fidelity and stability of the final nanoimprinted structures. Secondly, the acetyl group provides a reactive handle for further chemical modifications. This allows for the tuning of surface properties, such as hydrophilicity or hydrophobicity, which can be critical for the intended application of the nanoimprinted device.

Research in the broader field of aryldiazonium salt chemistry has demonstrated the versatility of this approach for surface functionalization. While specific studies focusing exclusively on "this compound" for nanoimprinting are not extensively documented, the principles of diazonium-based surface modification are well-established. The general mechanism involves the electrochemical or chemical reduction of the diazonium salt, leading to the formation of a highly reactive aryl radical. This radical then forms a covalent bond with the substrate surface, resulting in a robust and stable organic monolayer.

The presence of the 4-acetylphenyl group on the surface can also influence the physical and chemical properties of the nanoimprinted polymer. For instance, the polarity introduced by the acetyl group can affect the surface energy of the polymer, which in turn can influence its wetting behavior and its interaction with other materials. This level of control over surface chemistry is highly desirable in the design and fabrication of advanced functional materials with tailored properties.

Creation of Selective Recognition Cavities

The chemical compound "this compound" is instrumental in the design and synthesis of polymers with selective recognition cavities, often referred to as molecularly imprinted polymers (MIPs). The 4-acetylphenyl group, which can be introduced into a polymer matrix using this diazonium salt, plays a key role as a functional monomer or as a component of a functional monomer in the imprinting process.

Molecular imprinting is a technique used to create synthetic polymers with high selectivity for a specific target molecule, known as the template. The process involves polymerizing functional monomers and a cross-linker in the presence of the template molecule. The functional monomers arrange themselves around the template through non-covalent interactions, such as hydrogen bonding, electrostatic interactions, or hydrophobic interactions. After polymerization, the template is removed, leaving behind a cavity that is complementary in size, shape, and chemical functionality to the template molecule.

The acetyl group of "this compound" is particularly well-suited for this purpose. The carbonyl oxygen of the acetyl group can act as a hydrogen bond acceptor, allowing it to form specific interactions with template molecules that have hydrogen bond donor groups (e.g., -OH, -NH). This directed interaction is crucial for the formation of well-defined and highly selective recognition sites within the polymer matrix.

The general steps for creating selective recognition cavities using a 4-acetylphenyl functionalized polymer can be summarized as follows:

Pre-polymerization Complex Formation: The template molecule and the functional monomer (containing the 4-acetylphenyl group) are mixed in a solvent, allowing for the formation of a stable complex through non-covalent interactions.

Polymerization: A cross-linking agent and an initiator are added to the mixture, and polymerization is initiated, typically by heat or UV radiation. This locks the functional monomers in place around the template molecule.

Template Removal: The template molecule is extracted from the polymer matrix, leaving behind a cavity that is a "molecular memory" of the template.

The resulting molecularly imprinted polymer can then be used for applications such as chemical sensing, chromatography, and targeted drug delivery, where the selective recognition of the original template molecule is required. The robustness and chemical stability of the polymer matrix, combined with the high selectivity of the imprinted cavities, make MIPs a powerful tool in materials science.

Step Description Role of 4-acetylphenyl group
1Pre-polymerization Complex Formation The acetyl group acts as a hydrogen bond acceptor, forming a complex with the template molecule.
2Polymerization The 4-acetylphenyl group is incorporated into the polymer backbone, holding the recognition site in place.
3Template Removal A cavity is formed with the acetyl group positioned to selectively re-bind the template.

Spectroscopic and Structural Characterization of 4 Acetylbenzenediazonium Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution. For 4-acetylbenzenediazonium chloride, both ¹H and ¹³C NMR provide key insights into the electronic environment of the aromatic ring and the influence of the acetyl and diazonium substituents.

The chemical shifts observed in the ¹H and ¹³C NMR spectra of 4-acetylbenzenediazonium chloride are significantly influenced by the electronic effects of both the acetyl group and the diazonium group. The acetyl group is an electron-withdrawing group through resonance and induction, while the diazonium group is a very strong electron-withdrawing group.

In ¹H NMR, the aromatic protons of a substituted benzene (B151609) ring typically appear as a set of multiplets. For a para-substituted benzene ring like in 4-acetylbenzenediazonium chloride, the protons on the ring would be expected to show an AA'BB' system. The electron-withdrawing nature of both substituents would cause a downfield shift for all aromatic protons compared to benzene (δ 7.26 ppm). The protons ortho to the acetyl group (H-3, H-5) and the protons ortho to the diazonium group (H-2, H-6) will have distinct chemical shifts. Based on data for similar compounds like acetophenone, where protons ortho to the acetyl group appear around 7.96 ppm, and considering the stronger withdrawing effect of the diazonium group, the signals for the aromatic protons of 4-acetylbenzenediazonium chloride are expected to be shifted even further downfield. scribd.comrsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 4-Acetylbenzenediazonium Chloride (Note: These are estimated values based on data from related compounds.)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-2, H-6~8.3 - 8.6-
H-3, H-5~8.0 - 8.3-
CH₃~2.6 - 2.8~27 - 30
C-1-~120 - 125
C-2, C-6-~130 - 135
C-3, C-5-~130 - 135
C-4-~138 - 142
C=O-~195 - 200

The spin-spin coupling between adjacent protons in the ¹H NMR spectrum provides valuable information about the connectivity of the molecule. In the case of 4-acetylbenzenediazonium chloride, the aromatic protons are expected to exhibit a characteristic coupling pattern for a 1,4-disubstituted benzene ring.

The protons H-2 and H-6 are chemically equivalent, as are H-3 and H-5. The coupling between the ortho protons (H-2 and H-3, and H-5 and H-6) would result in a doublet for each signal, with a typical ortho coupling constant (³J) of 7-9 Hz. This would lead to two distinct doublets in the aromatic region of the spectrum. The meta coupling between H-2 and H-5 (and H-3 and H-6), and the para coupling between H-2 and H-6 (and H-3 and H-5) are generally much smaller and may not be resolved, or may lead to more complex splitting patterns if the chemical shift difference between the two sets of protons is small. The methyl protons of the acetyl group would appear as a singlet, as there are no adjacent protons to couple with.

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The FT-IR and Raman spectra of 4-acetylbenzenediazonium chloride are dominated by the vibrational modes of the diazonium group, the acetyl group, and the substituted benzene ring.

The most characteristic absorption in the FT-IR spectrum is the N≡N stretching vibration of the diazonium group, which typically appears as a strong, sharp band in the region of 2200-2300 cm⁻¹. This band is a definitive indicator of the presence of the diazonium functionality. For example, the diazonium group absorption in 4-PPzBD has been observed at approximately 2180 cm⁻¹. researchgate.net

The acetyl group gives rise to a strong absorption band for the C=O stretching vibration, which is expected in the range of 1680-1700 cm⁻¹. The exact position depends on the electronic effects of the aromatic ring. The electron-withdrawing nature of the diazonium group would likely shift this carbonyl frequency to a higher wavenumber compared to acetophenone. Other characteristic vibrations include the C-H stretching of the methyl group around 2900-3000 cm⁻¹ and the aromatic C-H stretching above 3000 cm⁻¹. libretexts.org Aromatic C=C stretching vibrations are expected in the 1400-1600 cm⁻¹ region. libretexts.org

Table 2: Characteristic Vibrational Frequencies for 4-Acetylbenzenediazonium Chloride

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Typical Intensity
-N₂⁺N≡N stretch2200 - 2300Strong, Sharp
C=O (acetyl)C=O stretch1680 - 1700Strong
Aromatic RingC=C stretch1400 - 1600Medium to Strong
Aromatic C-HC-H stretch3000 - 3100Medium
Methyl C-HC-H stretch2900 - 3000Medium

Vibrational spectroscopy is a valuable tool for monitoring the progress of reactions involving diazonium salts. The disappearance of the strong, characteristic N≡N stretching band can be used to follow the conversion of the diazonium salt to its products in reactions such as azo coupling or dediazoniation. For instance, in the synthesis of azo compounds, the formation of the product can be monitored by the appearance of new bands corresponding to the azo linkage, alongside the disappearance of the diazonium peak. Similarly, Raman spectroscopy can be employed to characterize the covalent functionalization of surfaces using diazonium salts, where changes in the spectrum indicate the successful grafting of the aryl group.

X-ray Diffraction Analysis

X-ray diffraction analysis of single crystals is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and crystal packing.

Furthermore, the analysis would elucidate the nature of the interactions between the 4-acetylbenzenediazonium cation and the chloride anion in the crystal lattice. This would include the identification of any hydrogen bonding or other non-covalent interactions that influence the packing of the ions in the solid state. For example, studies on other organic chloride salts have detailed the intermolecular hydrogen bonds present in the crystal structure. nih.gov Such information is crucial for understanding the solid-state properties of the compound.

Single-Crystal Structure Determination of Diazonium Salts

The definitive method for elucidating the three-dimensional arrangement of atoms and molecules in a crystalline solid is single-crystal X-ray diffraction. For diazonium salts, this technique provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.

The process begins with the growth of high-quality single crystals, which can be challenging for diazonium salts due to their inherent instability. researchgate.net Typically, crystals are grown by slow evaporation of a solvent, cooling of a saturated solution, or vapor diffusion, often at low temperatures (e.g., 0–5 °C) to prevent decomposition. libretexts.orglibretexts.org Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

While a specific crystal structure for 4-acetylbenzenediazonium chloride is not widely published, the methodology is standardized, and data from analogous compounds like benzenediazonium (B1195382) tetrafluoroborate (B81430) provide a reliable model for its expected structural features. wikipedia.org

Geometric Parameters and Crystal Packing Influences

X-ray crystallography reveals key geometric parameters of the diazonium functional group. The C−N≡N linkage in arenediazonium salts is characteristically linear. wikipedia.org The bond lengths are of particular interest as they reflect the electronic structure. The N≡N bond distance is typically very short, closely resembling that of dinitrogen gas (N₂), indicating a strong triple bond character. wikipedia.org The C−N bond is significantly shorter than a typical C-N single bond, suggesting partial double bond character due to resonance with the aromatic ring.

The substituent on the aryl ring and the nature of the counter-ion significantly influence the crystal packing and stability of the salt. The acetyl group in the para position of 4-acetylbenzenediazonium chloride is a strong electron-withdrawing group. This electronic effect influences the charge distribution on the cation and its interaction with the chloride anion in the crystal lattice. Crystal packing is governed by a combination of electrostatic interactions between the diazonium cation and the chloride anion, as well as weaker intermolecular forces such as π-π stacking of the aromatic rings. The stability of diazonium salts is highly sensitive to the counterion; for instance, benzenediazonium tetrafluoroborate is relatively stable, whereas phenyldiazonium chloride can be explosive. wikipedia.org

Table 1: Representative Geometric Parameters of Arenediazonium Salts

ParameterBenzenediazonium tetrafluoroborate wikipedia.orgExpected Range for 4-Acetylbenzenediazonium Chloride
N≡N Bond Length (Å) 1.0831.08 - 1.10
C−N Bond Length (Å) ~1.38 - 1.41~1.37 - 1.40
C−N−N Bond Angle (°) ~180~180

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful tool for characterizing the electronic properties of conjugated systems like arenediazonium salts and for monitoring their reactions in solution.

Characterization of Electronic Transitions of the Diazonium Chromophore

Arenediazonium cations exhibit strong absorption in the ultraviolet region of the electromagnetic spectrum due to electronic transitions within the delocalized π-system. The diazonium group (-N₂⁺) acts as a powerful electron-withdrawing group, influencing the energy levels of the molecular orbitals of the benzene ring. wikipedia.org

The UV-Vis spectrum of a typical benzenediazonium salt shows intense absorption bands corresponding to π → π* transitions. The position of the maximum absorbance (λmax) is sensitive to the nature of the substituent on the aromatic ring. For 4-acetylbenzenediazonium chloride, the acetyl group's electron-withdrawing nature is expected to cause a bathochromic (red) shift in the λmax compared to unsubstituted benzenediazonium chloride. This is because the substituent lowers the energy of the lowest unoccupied molecular orbital (LUMO), reducing the energy gap for the π → π* transition. These compounds are often colored, with azobenzene, a related product of coupling reactions, appearing as light orange. libretexts.org The color of azo compounds can range from red to deep blue depending on the substitution. libretexts.org

Table 2: Typical UV-Vis Absorption Maxima for Substituted Benzenediazonium Salts

CompoundSubstituent EffectExpected λmax Region (nm)Predominant Transition
Benzenediazonium ChlorideUnsubstituted250 - 270π → π
4-Methoxybenzenediazonium ChlorideElectron-DonatingHypsochromic shift (to shorter λ)π → π
4-Nitrobenzenediazonium ChlorideElectron-WithdrawingBathochromic shift (to longer λ)π → π
4-Acetylbenzenediazonium Chloride Electron-Withdrawing Bathochromic shift (to longer λ) π → π

Monitoring of Decomposition Kinetics in Solution

Arenediazonium salts are often unstable in solution, undergoing thermal or photochemical decomposition to yield an aryl cation or radical with the loss of nitrogen gas. libretexts.orgwikipedia.org UV-Vis spectroscopy is an effective method for monitoring the kinetics of this decomposition process.

The reaction can be followed by measuring the decrease in the absorbance at the λmax of the diazonium salt over time. As the diazonium salt decomposes, its concentration decreases, leading to a corresponding drop in absorbance according to the Beer-Lambert law. By recording spectra at regular time intervals, the rate of the reaction can be determined. This data allows for the calculation of the rate constant (k) and the half-life (t₁/₂) of the decomposition reaction under specific conditions (e.g., temperature, solvent, pH). Such kinetic studies are vital for understanding the stability of these reactive intermediates and for optimizing their use in synthesis. researchgate.net

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of many-body systems. For 4-acetylbenzenediazonium chloride, DFT calculations can elucidate its electronic properties, reactivity, and the energetics of its chemical transformations.

DFT studies on a series of para-substituted benzenediazonium (B1195382) cations have provided valuable insights into the effect of substituents on their electronic structure. Although specific studies focusing solely on the 4-acetyl derivative are limited, data from broader computational analyses of para-substituted analogues allow for an understanding of its electronic characteristics conicet.gov.ar.

The acetyl group at the para position acts as an electron-withdrawing group through resonance and inductive effects. This withdrawal of electron density influences the charge distribution across the benzenediazonium cation. DFT calculations, typically using functionals like B3LYP with a suitable basis set (e.g., 6-311+G(2d,p)), can quantify these effects.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Global reactivity descriptors, derived from conceptual DFT, can also be calculated to predict the reactivity of the 4-acetylbenzenediazonium cation. These include:

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance to charge transfer.

Global Electrophilicity Index (ω): An indicator of the molecule's ability to act as an electrophile.

Local reactivity descriptors, such as the Fukui function, can pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. For the 4-acetylbenzenediazonium cation, the terminal nitrogen atom of the diazonium group is expected to be a primary site for nucleophilic attack, a characteristic feature of diazonium salt chemistry.

Table 7.1: Calculated Electronic Properties of para-Substituted Benzenediazonium Cations (Note: This table is illustrative and based on general trends from DFT studies of substituted benzenediazonium salts. Specific values for the 4-acetyl derivative would require a dedicated computational study.)

Substituent (at para-position)HOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Global Electrophilicity (ω)
-NO₂ (Strongly Electron-Withdrawing)-9.5-4.05.5High
-COCH₃ (Electron-Withdrawing) -9.2 -3.8 5.4 Moderately High
-H (Reference)-8.8-3.55.3Moderate
-OCH₃ (Electron-Donating)-8.5-3.25.3Moderately Low

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the determination of the energetics of various reaction pathways and the structures of transition states. For 4-acetylbenzenediazonium chloride, a key reaction is dediazoniation, where the N₂ group is lost.

Computational studies can model the heterolytic cleavage of the C-N bond, leading to the formation of a highly reactive aryl cation and a molecule of nitrogen gas. The activation energy for this process can be calculated, providing a quantitative measure of the compound's thermal stability. The presence of the electron-withdrawing acetyl group is expected to influence this stability.

Furthermore, DFT can be employed to investigate the mechanisms of various synthetic transformations involving the 4-acetylbenzenediazonium cation, such as Sandmeyer, Schiemann, and azo coupling reactions. By calculating the energies of reactants, intermediates, transition states, and products, the most favorable reaction pathways can be identified. For instance, in an azo coupling reaction, the calculations would model the electrophilic attack of the diazonium cation on an electron-rich aromatic compound, elucidating the structure and stability of the Wheland intermediate.

Table 7.2: Illustrative Energetics for Dediazoniation of a Generic Aryldiazonium Ion (Note: These are hypothetical values to illustrate the type of data obtained from DFT calculations. Specific values for 4-acetylbenzenediazonium chloride are not readily available in the literature.)

ParameterEnergy (kcal/mol)
Energy of Reactant (ArN₂⁺)0 (Reference)
Energy of Transition State+25
Energy of Products (Ar⁺ + N₂)+15
Activation Energy (Ea) +25
Reaction Enthalpy (ΔH) +15

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules and their interactions with the surrounding environment over time. While specific MD studies on 4-acetylbenzenediazonium chloride are not prevalent in the literature, the principles of this technique can be applied to understand its behavior in solution and in functional materials.

4-Acetylbenzenediazonium chloride can be used to functionalize surfaces, for example, in the development of sensors or modified electrodes. MD simulations could be used to model the interaction of the 4-acetylbenzenediazonium cation with a substrate surface.

These simulations would involve placing the diazonium ion and a model of the substrate (e.g., a graphene sheet, a gold surface, or a polymer) in a simulation box, solvated with an appropriate solvent. The simulation would then track the movements of all atoms over time, governed by a force field that describes the interatomic interactions.

Analysis of the simulation trajectories could reveal:

The preferred orientation of the diazonium ion at the substrate interface.

The nature and strength of non-covalent interactions (e.g., van der Waals, electrostatic) between the ion and the surface.

The dynamics of the grafting process, where the diazonium ion reacts with the surface.

While the benzenediazonium core is relatively rigid, the 4-acetyl group possesses conformational flexibility due to rotation around the C(aryl)-C(carbonyl) and C(carbonyl)-C(methyl) single bonds. MD simulations can be used to explore the conformational landscape of 4-acetylbenzenediazonium chloride and its derivatives in different environments.

Quantum Chemical Methods

Beyond DFT, other quantum chemical methods can provide further insights into the properties of 4-acetylbenzenediazonium chloride, although they are often more computationally expensive.

Ab initio methods: Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) can provide highly accurate electronic energies and properties. These methods could be used to benchmark the results from DFT calculations for smaller, related systems to ensure the chosen DFT functional is appropriate. A computational study on para-substituted benzenediazonium monocations has utilized MP2 alongside DFT to assess substituent effects conicet.gov.ar.

Semi-empirical methods: These methods are faster than DFT and ab initio methods and can be used to study larger systems or longer timescales, though with lower accuracy. They could be employed for preliminary conformational searches or to model the behavior of a large number of 4-acetylbenzenediazonium ions in a condensed phase.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The energy of these orbitals and the difference between them, known as the HOMO-LUMO gap, are critical descriptors of a molecule's electronic properties and kinetic stability. nih.gov A smaller gap typically signifies higher polarizability, lower kinetic stability, and greater chemical reactivity. nih.gov

For aromatic diazonium salts, the diazonium group (-N₂⁺) acts as a strong electron-withdrawing group, which significantly influences the energy of the frontier orbitals. wikipedia.org The introduction of an acetyl group (-COCH₃) at the para position further modulates these electronic properties. Computational studies, often employing Density Functional Theory (DFT), are used to calculate the energies of these orbitals. escholarship.org

Table 1: Representative FMO Properties for Substituted Arenediazonium Compounds

This table presents typical, estimated energy ranges based on computational studies of analogous aromatic compounds. Actual values require specific calculations for Benzenediazonium, 4-acetyl-, chloride.

ParameterEstimated Energy Range (eV)Significance
HOMO Energy-8.0 to -9.5Represents the ability to donate electrons; a lower value indicates stronger electron-binding.
LUMO Energy-4.0 to -5.5Represents the ability to accept electrons; the diazonium group makes this value relatively low, indicating electrophilicity. youtube.com
HOMO-LUMO Gap (ΔE)4.0 to 4.5Indicates chemical reactivity and stability; a moderately large gap suggests reasonable kinetic stability under standard conditions. nih.gov

Prediction of Non-linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. nih.gov Organic molecules, particularly those with donor-acceptor groups connected by a π-conjugated system, can exhibit significant NLO responses. bohrium.com The key molecular parameters governing these properties are the polarizability (α) and the first-order hyperpolarizability (β), which can be predicted using computational methods like DFT. figshare.com

In this compound, the diazonium group is a powerful electron acceptor, while the acetyl group is also electron-withdrawing. The benzene (B151609) ring provides the π-conjugated bridge. The presence of strong acceptor groups can enhance NLO properties. mdpi.com Computational studies on similar aromatic systems show that extending π-conjugation and incorporating strong donor-acceptor pairs generally leads to a notable increase in hyperpolarizability. bohrium.comnih.gov Predicting the precise NLO properties of 4-acetylbenzenediazonium chloride would require dedicated quantum chemical calculations. These calculations would evaluate the response of the molecule's electron cloud to a strong external electric field, as is present in a laser beam.

Table 2: Key Parameters for NLO Property Prediction

This table outlines the essential parameters calculated in computational NLO studies. Specific values for the title compound are not available without dedicated research.

NLO ParameterSymbolDescription
PolarizabilityαA measure of the ease with which the electron cloud of the molecule can be distorted by an external electric field.
First-Order HyperpolarizabilityβThe primary determinant of a molecule's second-order NLO response, crucial for applications like second-harmonic generation.
Second-Order HyperpolarizabilityγRelates to the third-order NLO response, important for applications such as four-wave mixing and optical switching.

Solvation Models and Environmental Effects on Reactivity

The reactivity and stability of charged species like diazonium salts are profoundly influenced by their solvent environment. acs.org Computational solvation models are essential for understanding and predicting these effects. These models simulate the solvent as either a continuous dielectric medium (implicit models, like the Polarizable Continuum Model or PCM) or as a collection of individual solvent molecules (explicit models).

For this compound, solvation is critical. Diazonium salts are known to be unstable, and their decomposition can proceed through different mechanisms (heterolytic or homolytic) depending on the solvent. acs.org In aqueous solutions, for example, the diazonium ion can react with water to form a phenol (B47542), a reaction that is highly dependent on temperature. scienceinfo.com

Computational models can be used to:

Calculate the relative stability of the diazonium ion in different solvents.

Investigate the energy barriers for various reaction pathways, such as substitution or coupling reactions.

Predict how the solvent polarity and hydrogen-bonding capability affect the electronic structure and charge distribution of the diazonium cation.

These theoretical studies help rationalize experimental observations and guide the selection of optimal reaction conditions for syntheses involving diazonium salts. For instance, models could predict the rate of dediazoniation in various alcohols or the efficiency of azo coupling reactions in different solvent systems.

Stability and Decomposition Pathways of 4 Acetylbenzenediazonium Chloride

Factors Influencing Thermal Stability

The thermal stability of 4-acetylbenzenediazonium chloride is not an intrinsic constant but is heavily influenced by both the substituents on the aromatic ring and the nature of the counterion.

The electronic nature of substituents on the benzene (B151609) ring plays a critical role in the stability of the diazonium salt. The diazonium group (-N₂⁺) is strongly electron-withdrawing. The stability of the C-N bond is sensitive to the electron density of the aromatic ring.

In the case of 4-acetylbenzenediazonium chloride, the acetyl group at the para position is a moderate electron-withdrawing group through both inductive and resonance effects. This withdrawal of electron density from the benzene ring further destabilizes the already electron-deficient carbon atom attached to the diazonium group. This effect is expected to weaken the C-N bond, thereby lowering the thermal stability of the molecule compared to unsubstituted benzenediazonium (B1195382) chloride.

Conversely, electron-donating groups, particularly at the ortho and para positions, can increase the stability of the diazonium salt by donating electron density to the ring and delocalizing the positive charge. For instance, a para-methoxy group enhances stability through resonance donation. whiterose.ac.uk

The general trend for the thermal stability of para-substituted benzenediazonium salts is as follows: Electron-Donating Group > Unsubstituted > Electron-Withdrawing Group

Table 1: Relative Thermal Stability of p-Substituted Benzenediazonium Salts (General Trend)

Substituent (p-position)Electronic EffectExpected Relative Thermal Stability
-OCH₃Electron-DonatingHigh
-CH₃Electron-DonatingModerate-High
-HNeutralModerate
-ClElectron-WithdrawingModerate-Low
-COCH₃ Electron-Withdrawing Low
-NO₂Strongly Electron-WithdrawingVery Low

The counterion associated with the diazonium cation has a profound impact on the stability of the salt in its solid state and in solution. Diazonium salts with nucleophilic counterions, such as chloride (Cl⁻), are generally less stable than those with non-nucleophilic counterions like tetrafluoroborate (B81430) (BF₄⁻) or hexafluorophosphate (B91526) (PF₆⁻). wikipedia.orgshu.ac.uk

Benzenediazonium chloride is known to be unstable and potentially explosive in the solid state. wikipedia.org The chloride ion can act as a nucleophile, promoting decomposition pathways. In contrast, benzenediazonium tetrafluoroborate is significantly more stable and can often be isolated and handled as a solid. wikipedia.org Therefore, 4-acetylbenzenediazonium chloride is expected to be considerably less stable than its tetrafluoroborate counterpart. The choice of counterion is a critical consideration for the safe handling and storage of diazonium salts.

Mechanistic Aspects of Thermal Decomposition

The thermal decomposition of arenediazonium salts can proceed through different mechanistic pathways, primarily heterolytic (ionic) or homolytic (radical) cleavage of the C-N bond. The specific pathway is influenced by factors such as the solvent, the presence of catalysts, and the electronic nature of the substituents.

The thermal decomposition of benzenediazonium salts in aqueous solution typically follows first-order kinetics. ju.edu.joyoutube.com The rate of decomposition can be monitored by measuring the evolution of nitrogen gas. The rate-determining step is generally considered to be the cleavage of the C-N bond. sci-hub.box

For the parent benzenediazonium chloride, kinetic studies have been performed to determine the rate constants at various temperatures and the corresponding activation energy. For example, one study provides data for the decomposition in water, from which an activation energy can be calculated. chegg.comdoubtnut.com

Table 2: Representative Kinetic Data for the Decomposition of Benzenediazonium Chloride in Water

Temperature (K)Rate Constant, k (s⁻¹)
313.00.00043
319.00.00103
323.00.00180
328.00.00355
333.00.00717

This data is for the unsubstituted benzenediazonium chloride and serves as a baseline for comparison. chegg.com

The activation energy for the decomposition of benzenediazonium chloride has been reported to be around 99.1 kJ/mol. brainly.comchegg.com It is anticipated that the presence of the electron-withdrawing 4-acetyl group would lead to a lower activation energy for the decomposition of 4-acetylbenzenediazonium chloride, reflecting its reduced stability.

The nature of the reactive intermediates formed during thermal decomposition dictates the final products.

Heterolytic Decomposition : In polar, non-nucleophilic solvents, the C-N bond can cleave heterolytically to form a highly reactive aryl cation and a molecule of nitrogen gas. This aryl cation can then be trapped by nucleophiles present in the medium. In an aqueous solution, the primary product would be 4-acetylphenol. If the chloride counterion acts as a nucleophile, 4-chloroacetophenone could also be formed. byjus.com

[4-CH₃COC₆H₄N₂]⁺Cl⁻ → 4-CH₃COC₆H₄⁺ + N₂ + Cl⁻ 4-CH₃COC₆H₄⁺ + H₂O → 4-CH₃COC₆H₄OH + H⁺

Homolytic Decomposition : In less polar solvents or in the presence of reducing agents, the decomposition can proceed via a homolytic pathway, generating an aryl radical. shu.ac.uk This radical can then abstract a hydrogen atom from the solvent or participate in other radical reactions. The presence of radical intermediates can sometimes be detected by techniques such as Chemically Induced Dynamic Nuclear Polarization (CIDNP). doi.org

[4-CH₃COC₆H₄N₂]⁺Cl⁻ → 4-CH₃COC₆H₄• + N₂ + Cl•

The balance between these two pathways is subtle. For diazonium salts with electron-withdrawing groups, the formation of the corresponding aryl cation is disfavored. This might suggest an increased propensity for a radical pathway, although the specific mechanism for 4-acetylbenzenediazonium chloride would require experimental verification.

Photochemical Decomposition Processes

In addition to thermal decomposition, 4-acetylbenzenediazonium chloride is susceptible to decomposition upon exposure to light. Photochemical decomposition can also proceed through both heterolytic and homolytic pathways. shu.ac.uk The absorption of a photon provides the energy required to cleave the C-N bond.

The generation of aryl radicals from diazonium salts via photolysis is a well-established method in organic synthesis. rsc.orgnih.gov Upon irradiation, typically with UV light, the diazonium salt can undergo single-electron transfer (SET) processes or direct photolytic cleavage to yield an aryl radical.

These photochemically generated radicals are highly reactive intermediates that can be used in a variety of subsequent reactions. The specific products of the photochemical decomposition of 4-acetylbenzenediazonium chloride would depend on the solvent and any other reagents present to trap the reactive intermediates. The mechanism of photochemical decomposition can be complex, involving a series of parallel and consecutive reactions. nih.gov

Wavelength Dependence and Quantum Yields

The photochemical decomposition of an arenediazonium salt is initiated by the absorption of a photon, leading to the cleavage of the carbon-nitrogen bond. The efficiency of this process, known as the quantum yield, is highly dependent on the wavelength of the incident light. digitellinc.comnih.gov For benzenediazonium compounds, the absorption spectrum typically shows a strong band in the ultraviolet region. The presence of the 4-acetyl group, an electron-withdrawing substituent, is expected to shift this absorption band.

While specific quantum yield data for 4-acetylbenzenediazonium chloride is not extensively documented in publicly available research, the general principles of photochemistry for arenediazonium salts can be applied. The quantum yield is a measure of the number of molecules that decompose per photon absorbed. rsc.org It is anticipated that irradiation at wavelengths corresponding to the maximum absorbance of the diazonium salt would result in the highest quantum yield for its decomposition. The value of the quantum yield can be influenced by factors such as the solvent and the presence of quenchers.

Table 1: Expected Wavelength Dependence of Quantum Yield for 4-Acetylbenzenediazonium Chloride

Wavelength Range (nm)Expected Relative Quantum YieldRationale
< 250Moderate to HighHigh energy photons, but may not correspond to λmax.
250 - 300HighCorresponds to the expected primary UV absorption band.
300 - 350ModerateTail end of the primary absorption band.
> 350Low to NegligibleMinimal light absorption in this region.

Note: This table is based on general principles of arenediazonium salt photochemistry and the expected electronic effects of the 4-acetyl group. Specific experimental data for this compound is required for definitive values.

Comparison of Photolytic and Thermolytic Mechanisms

The decomposition of 4-acetylbenzenediazonium chloride can be induced by either light (photolysis) or heat (thermolysis). While both pathways lead to the loss of dinitrogen gas and the formation of a highly reactive aryl cation, the initial steps and the subsequent reaction pathways can differ.

Photolytic Decomposition: The photolytic pathway involves the absorption of a photon to form an excited state of the diazonium ion. This excited species then undergoes heterolytic or homolytic cleavage of the C-N bond.

Heterolytic Cleavage: This is generally the favored pathway in polar solvents, leading to the formation of a 4-acetylphenyl cation and a nitrogen molecule. The cation can then react with any available nucleophile in the medium.

Homolytic Cleavage: This pathway, which forms a 4-acetylphenyl radical and a nitrogen molecule, is more likely in non-polar solvents or in the presence of radical initiators.

Thermolytic Decomposition: The thermal decomposition is believed to proceed primarily through a heterolytic mechanism, especially in polar solvents. The rate of this unimolecular decomposition is dependent on the stability of the resulting aryl cation. The electron-withdrawing nature of the 4-acetyl group is expected to destabilize the 4-acetylphenyl cation, thereby influencing the rate of thermolysis.

Table 2: Comparison of Decomposition Mechanisms

FeaturePhotolytic DecompositionThermolytic Decomposition
Initiation Absorption of a photonInput of thermal energy
Primary Pathway Can be heterolytic or homolyticPrimarily heterolytic
Key Intermediate Excited state diazonium ionGround state diazonium ion
Solvent Influence Can influence the ratio of heterolytic to homolytic cleavagePrimarily affects the rate of heterolysis
Temperature Dependence Less dependent on temperatureHighly dependent on temperature

Impact of Solvent Environment on Decomposition Kinetics

The solvent plays a critical role in the decomposition of 4-acetylbenzenediazonium chloride, influencing both the rate and the products of the reaction. The polarity, nucleophilicity, and viscosity of the solvent are all important factors.

In polar, nucleophilic solvents such as water or alcohols, the decomposition is expected to be faster. The polar solvent molecules can stabilize the transition state leading to the formation of the aryl cation, and the nucleophilic character of the solvent provides a reaction partner for the cation. For instance, in water, the final product would be 4-hydroxyacetophenone.

In non-polar solvents, the rate of heterolytic decomposition is generally slower due to the lack of stabilization of the ionic intermediates. In such environments, radical pathways might become more competitive.

Table 3: Expected Solvent Effects on Decomposition Rate

Solvent TypePolarityNucleophilicityExpected Relative Rate of Decomposition
WaterHighHighHigh
Alcohols (e.g., Methanol, Ethanol)HighHighHigh
AcetonitrileHighLowModerate
DichloromethaneModerateLowLow
HexaneLowLowVery Low

Note: This table represents expected trends based on the established chemistry of arenediazonium salts.

Emerging Research Frontiers and Future Directions

Development of Green Chemistry Approaches for Synthesis

Traditional methods for the synthesis of diazonium salts often involve the use of strong mineral acids and sodium nitrite (B80452) at low temperatures, which can generate significant acidic and basic waste, posing environmental concerns. mdpi.com The drive towards more sustainable chemical manufacturing has spurred the development of greener alternatives for the synthesis of diazonium salts, including Benzenediazonium (B1195382), 4-acetyl-, chloride.

Green Synthesis ApproachKey Features & AdvantagesRepresentative Catalyst/Medium
Solid Acid Catalysis Reusable catalyst, reduced corrosive waste, simplified workup.Amberlyst-15
CO2/Water System Avoids strong mineral acids, environmentally benign solvent.Carbon Dioxide/Water
Alternative Diazotizing Agents Can offer improved safety profiles and different reactivity.Alkyl nitrites
Solvent-Free Conditions Reduces solvent waste and potential for environmental contamination.Mechanochemistry (e.g., ball milling)

These methodologies are part of a broader shift in chemical synthesis towards processes that are not only efficient but also inherently safer and more sustainable.

Expansion of Catalytic Applications in Organic Transformations

Aryl diazonium salts are highly valuable reagents in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions that form new carbon-carbon bonds. Benzenediazonium, 4-acetyl-, chloride, as a readily accessible aryl diazonium salt, is poised for expanded application in a variety of catalytic organic transformations, including the renowned Heck and Suzuki-Miyaura reactions.

The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene. sci-hub.sersc.org Aryl diazonium salts can serve as effective substitutes for aryl halides in this reaction. The catalytic cycle typically begins with the oxidative addition of the aryl precursor to a palladium(0) catalyst. sci-hub.se In the case of this compound, this would lead to the formation of an arylpalladium(II) intermediate, which then undergoes migratory insertion with an alkene, followed by β-hydride elimination to yield the final product and regenerate the palladium catalyst. sci-hub.sersc.org

The Suzuki-Miyaura reaction is another cornerstone of modern organic synthesis, coupling an organoboron compound with an organic halide or triflate. mdpi.comlkouniv.ac.innih.govresearchgate.net Diazonium salts can also be employed as the electrophilic partner in this reaction. The process generally involves the reaction of an aryl diazonium salt with an organoboronic acid in the presence of a palladium catalyst and a base. The acetyl group at the 4-position of this compound can influence the reactivity of the compound in these transformations and provides a functional handle for further synthetic modifications.

Catalytic ReactionDescriptionRole of this compound
Heck Reaction Palladium-catalyzed reaction of an aryl or vinyl halide with an alkene to form a substituted alkene. sci-hub.sersc.orgServes as the aryl source, an alternative to aryl halides.
Suzuki-Miyaura Reaction Palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate. mdpi.comlkouniv.ac.innih.govresearchgate.netActs as the electrophilic coupling partner.

The versatility of these reactions allows for the construction of complex molecular architectures, making this compound a valuable building block in medicinal chemistry and materials science.

Integration into Advanced Smart Materials and Devices

The ability of diazonium salts to form strong, covalent bonds with a wide variety of surfaces makes them ideal candidates for surface modification and the development of advanced smart materials and devices. sci-hub.sersc.orgnih.gov The electrochemical or spontaneous reduction of this compound onto conductive or semiconductive surfaces can create a robust and stable organic layer, a process known as electrografting. researchgate.netnih.govmasterorganicchemistry.comnih.gov

This surface functionalization is a key step in the fabrication of biosensors, where the grafted aryl layer can be used to immobilize biomolecules such as enzymes or antibodies. sci-hub.senih.gov The acetyl group of this compound offers a convenient point of attachment for such biomolecules, enabling the development of highly specific and sensitive detection platforms. For instance, the ketone functionality can be derivatized to form an oxime or hydrazone, providing a versatile linker for bioconjugation.

Furthermore, the modification of nanomaterials like carbon nanotubes, graphene, and metal nanoparticles with diazonium salts can tailor their properties for specific applications. lkouniv.ac.insci-hub.se Functionalized nanoparticles can exhibit enhanced dispersibility, catalytic activity, or biocompatibility. The integration of layers derived from this compound into molecular electronics is another exciting frontier, where the precise control over surface chemistry can be used to fabricate molecular wires, switches, and memory devices. wikipedia.org

Application AreaRole of this compoundPotential Device/Material
Biosensors Surface modification for the immobilization of biorecognition elements. sci-hub.senih.govElectrochemical biosensors, immunosensors.
Nanomaterials Functionalization to tailor surface properties and performance. lkouniv.ac.insci-hub.seFunctionalized graphene, catalyst-modified nanoparticles.
Molecular Electronics Formation of self-assembled monolayers for charge transport studies. wikipedia.orgMolecular wires, memory devices.

The covalent nature of the bond formed between the aryl group and the surface ensures the long-term stability and reliability of these advanced materials and devices.

Computational Design and Prediction of Novel Diazonium Chemistry

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of chemical systems. In the context of diazonium chemistry, computational methods, particularly Density Functional Theory (DFT), are being employed to elucidate reaction mechanisms, predict reactivity, and design novel diazonium compounds with tailored properties. sci-hub.se

For this compound, computational studies can provide valuable insights into its electronic structure and how the electron-withdrawing acetyl group influences its stability and reactivity in various chemical transformations. lkouniv.ac.in By modeling the transition states of reactions such as Heck and Suzuki couplings, researchers can predict the most favorable reaction pathways and optimize reaction conditions.

Moreover, computational approaches are being used to design new diazonium salts with specific functionalities for targeted applications. For example, by calculating properties such as reduction potentials and surface binding energies, it is possible to screen potential candidates for surface modification applications before undertaking extensive experimental work. The development of machine learning models trained on large datasets of chemical reactions is also emerging as a powerful tool to predict the outcomes of C-H functionalization and other reactions involving diazonium salts. rsc.orgchemrxiv.org This predictive capability accelerates the discovery of new reactions and materials.

Computational MethodApplication in Diazonium ChemistryInsights for this compound
Density Functional Theory (DFT) Elucidation of reaction mechanisms, calculation of electronic properties. sci-hub.seUnderstanding the influence of the acetyl group on reactivity.
Molecular Dynamics (MD) Simulation of the interaction of diazonium salts with surfaces.Predicting the structure of self-assembled monolayers.
Machine Learning Prediction of reaction outcomes and site selectivity. rsc.orgchemrxiv.orgAccelerating the discovery of new applications.

The synergy between computational prediction and experimental validation is set to drive the next wave of innovation in the field of diazonium chemistry.

Q & A

Q. How can the instability of 4-acetylbenzenediazonium chloride be managed during experimental workflows?

  • Methodological Answer : The compound is highly unstable in aqueous solutions, decomposing into phenol and nitrogen gas, especially under elevated temperatures, light exposure, or acidic/basic conditions . To mitigate degradation:
  • Prepare solutions fresh and use immediately.
  • Maintain reaction temperatures between 0–5°C during synthesis and storage.
  • Shield from light using amber glassware or foil.
  • Monitor pH (neutral to slightly acidic) to reduce premature decomposition.
  • Validate stability via UV-Vis spectroscopy or HPLC to track concentration changes over time .

Q. What are the standard protocols for synthesizing 4-acetylbenzenediazonium chloride?

  • Methodological Answer : The synthesis involves diazotization of 4-acetylaniline:

Dissolve 4-acetylaniline in cold dilute HCl (0–5°C).

Add aqueous NaNO₂ dropwise to form the diazonium salt.

Maintain pH < 3 to prevent side reactions (e.g., coupling).

Isolate via precipitation in cold ethanol or diethyl ether.
Critical parameters:

  • Temperature control is essential to avoid decomposition to phenol .
  • Confirm purity via melting point analysis (decomposition range ~80–100°C) and IR spectroscopy (N≡N stretch at ~2100–2250 cm⁻¹) .

Q. How can researchers assess the antimicrobial activity of 4-acetylbenzenediazonium chloride derivatives?

  • Methodological Answer :
  • Prepare derivatives (e.g., azo dyes) via coupling reactions with phenols or aromatic amines .
  • Test antimicrobial efficacy using:
  • Minimum Inhibitory Concentration (MIC) assays against E. coli or S. aureus.
  • Zone-of-inhibition disc diffusion assays.
  • Note: The parent compound may exhibit cytotoxicity; derivatives often show enhanced selectivity. Always include positive controls (e.g., ampicillin) and validate compound stability during assays .

Advanced Research Questions

Q. How do substituents (e.g., acetyl group) influence the reactivity of benzenediazonium chloride in Sandmeyer reactions?

  • Methodological Answer : The electron-withdrawing acetyl group at the para position increases the electrophilicity of the diazonium ion, accelerating substitution reactions. For example:
  • Sandmeyer iodination : React with KI under mild heating (40–60°C) without Cu⁺ catalysts due to enhanced reactivity .
  • Monitor reaction progress via GC-MS or NMR to detect intermediates (e.g., aryl radicals).
  • Compare kinetics with unsubstituted benzenediazonium chloride using stopped-flow techniques to quantify rate enhancements .

Q. How can researchers resolve contradictory data in coupling reactions involving 4-acetylbenzenediazonium chloride?

  • Methodological Answer : Contradictions (e.g., variable yields or byproducts) often arise from:
  • pH fluctuations : Basic conditions favor coupling with phenols (pH 8–10), while acidic conditions may degrade the diazonium ion .
  • Competing decomposition pathways : Use scavengers (e.g., urea) to quench excess nitrous acid.
  • Electron density effects : The acetyl group directs coupling to electron-rich substrates (e.g., naphthols). Characterize products via LC-MS/MS and X-ray crystallography to confirm regioselectivity .

Q. What strategies optimize the metabolic stability of 4-acetylbenzenediazonium chloride derivatives in cellular assays?

  • Methodological Answer : The compound is metabolized by cytochrome P450 enzymes, generating reactive intermediates . To improve stability:
  • Introduce electron-donating groups (e.g., methoxy) to reduce oxidation susceptibility.
  • Use deuterated analogs to slow metabolic degradation (C–D bond stabilization).
  • Perform in vitro microsomal assays (e.g., liver microsomes) to quantify half-life and identify metabolites via HRMS .

Q. How can researchers differentiate between direct biological activity and artifacts caused by decomposition products?

  • Methodological Answer :
  • Conduct parallel assays with pre-decomposed samples (e.g., aged solutions containing phenol).
  • Use isotopically labeled 4-acetylbenzenediazonium chloride (e.g., ¹⁵N₂) to track decomposition via isotope-ratio MS.
  • Compare dose-response curves: True bioactivity shows concentration dependency, while artifacts plateau at high concentrations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.